molecular formula C26H39ClN6O6 B12103772 Boc-DL-Val-DL-Arg-AMC.HCl

Boc-DL-Val-DL-Arg-AMC.HCl

Cat. No.: B12103772
M. Wt: 567.1 g/mol
InChI Key: IIBVOTHVDCXGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Val-DL-Arg-AMCIt is commonly used in biochemical assays to measure the activity of proteases, particularly trypsin-like serine proteases . The compound is characterized by its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Val-DL-Arg-AMC.HCl typically involves the protection of the amino acids valine and arginine with a tert-butyloxycarbonyl (Boc) group. The protected amino acids are then coupled with 7-amido-4-methylcoumarin (AMC) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a stable, dry powder form .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Val-DL-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine residue and the AMC moiety, releasing the fluorescent AMC product .

Common Reagents and Conditions

The enzymatic cleavage of this compound is typically carried out in a buffered aqueous solution at a pH optimal for the specific protease being studied. Common buffers include Tris-HCl and phosphate-buffered saline (PBS). The reaction is often monitored using a fluorometer to measure the increase in fluorescence intensity .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This product is used as an indicator of protease activity in various biochemical assays .

Mechanism of Action

The mechanism of action of Boc-DL-Val-DL-Arg-AMC.HCl involves its cleavage by proteases at the peptide bond between the arginine residue and the AMC moiety. This cleavage releases the fluorescent AMC product, which can be quantitatively measured. The fluorescence intensity is directly proportional to the protease activity, allowing researchers to monitor and quantify enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DL-Val-DL-Arg-AMC.HCl is unique in its specific application for measuring trypsin-like serine protease activity. Its design allows for high sensitivity and specificity in detecting protease activity, making it a valuable tool in various research fields .

Properties

Molecular Formula

C26H39ClN6O6

Molecular Weight

567.1 g/mol

IUPAC Name

tert-butyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H

InChI Key

IIBVOTHVDCXGII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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